N-(4-azepan-1-ylbenzyl)-N-methylamine
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Overview
Description
N-(4-azepan-1-ylbenzyl)-N-methylamine is an organic compound that features a benzyl group attached to an azepane ring and a methylamine group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
- Unfortunately, specific information about the exact target remains limited in the available literature .
- Without specific data, we can’t pinpoint exact pathways affected by N-(4-azepan-1-ylbenzyl)-N-methylamine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
N-(4-azepan-1-ylbenzyl)-N-methylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and monoamine oxidase . These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, further influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits varying degrees of stability and degradation depending on the experimental conditions . For instance, this compound may degrade more rapidly under certain pH conditions or in the presence of specific enzymes. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolic processes can influence the levels of this compound and its metabolites within cells, thereby affecting its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound may interact with binding proteins that facilitate its distribution within tissues, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-azepan-1-ylbenzyl)-N-methylamine typically involves the reaction of 4-(azepan-1-yl)benzaldehyde with N-methylamine. The process can be carried out under mild conditions using solvents like dichloromethane and catalysts such as sodium tris(acetoxy)borohydride . The reaction is usually performed at ambient temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-azepan-1-ylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl nitriles, while reduction can produce primary amines.
Scientific Research Applications
N-(4-azepan-1-ylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide
- N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide
- 4-(azepan-1-yl)benzonitrile
Uniqueness
N-(4-azepan-1-ylbenzyl)-N-methylamine is unique due to its combination of an azepane ring and a benzyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-[4-(azepan-1-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-12-13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,15H,2-5,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOUUZOKXXSJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.